molecular formula C18H18N2O3S B5156565 N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide

N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No. B5156565
M. Wt: 342.4 g/mol
InChI Key: PXOCSDWIKJINSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide, also known as PDBu, is a potent protein kinase C (PKC) activator. It is widely used in scientific research to study the biochemical and physiological effects of PKC activation.

Mechanism of Action

N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide binds to the regulatory domain of PKC, causing a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has been shown to activate a variety of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has also been shown to induce the translocation of PKC from the cytosol to the plasma membrane, where it can interact with downstream targets.

Advantages and Limitations for Lab Experiments

N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is a potent and selective PKC activator, making it an ideal tool for studying the downstream effects of PKC activation. However, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be toxic at high concentrations, and its effects may be cell-type specific. Therefore, careful optimization of experimental conditions is necessary to obtain reliable results.

Future Directions

There are many future directions for N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research. One area of interest is the development of more selective PKC activators that can target specific PKC isoforms. Another area of interest is the identification of downstream targets of PKC activation that are involved in specific cellular processes. Additionally, the use of N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide in combination with other PKC activators or inhibitors may provide new insights into the complex signaling networks regulated by PKC. Overall, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research has the potential to advance our understanding of the role of PKC in normal physiology and disease.

Synthesis Methods

N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be synthesized by the reaction of 3-(propylamino)-1-benzothiophene-2-carboxylic acid and phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then oxidized with m-chloroperbenzoic acid to yield N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide.

Scientific Research Applications

N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is widely used in scientific research to study the biochemical and physiological effects of PKC activation. PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is used to activate PKC in vitro and in vivo to study the downstream effects of PKC activation.

properties

IUPAC Name

1,1-dioxo-N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-12-19-16-14-10-6-7-11-15(14)24(22,23)17(16)18(21)20-13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOCSDWIKJINSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(S(=O)(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Dioxo-N-phenyl-3-(propylamino)-1lambda6-benzothiophene-2-carboxamide

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